molecular formula C4H2Cl2S B146616 2,5-Dichlorothiophene CAS No. 3172-52-9

2,5-Dichlorothiophene

Cat. No.: B146616
CAS No.: 3172-52-9
M. Wt: 153.03 g/mol
InChI Key: FGYBDASKYMSNCX-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiophene can be synthesized through various methods. One common approach involves the isomerization of 2-chlorothiophene to 3-chlorothiophene, followed by chlorination to produce 2,3-dichlorothiophene . Another method includes the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical for thiophene derivatives .

Industrial Production Methods: In industrial settings, the production of dichlorothiophene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and thiophene dioxides .

Comparison with Similar Compounds

  • 2,5-2,5-Dichlorothiophene
  • 3,4-2,5-Dichlorothiophene
  • 2,5-Dibromo-3,4-dinitrothiophene

Comparison: 2,5-Dichlorothiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to this compound and 3,4-dichlorothiophene, 2,3-dichlorothiophene exhibits different electronic properties and reactivity patterns . The presence of chlorine atoms at the 2 and 3 positions makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications .

Properties

IUPAC Name

2,5-dichlorothiophene
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InChI

InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
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InChI Key

FGYBDASKYMSNCX-UHFFFAOYSA-N
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Canonical SMILES

C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2S
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DSSTOX Substance ID

DTXSID6062888
Record name Thiophene, 2,5-dichloro-
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Molecular Weight

153.03 g/mol
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Physical Description

Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS]
Record name 2,5-Dichlorothiophene
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CAS No.

3172-52-9
Record name 2,5-Dichlorothiophene
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Record name Thiophene, 2,5-dichloro-
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Record name 2,5-DICHLOROTHIOPHENE
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Record name 2,5-dichlorothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-dichlorothiophene?

A1: The molecular formula of this compound is C4H2Cl2S, and its molecular weight is 153.04 g/mol. []

Q2: What spectroscopic data is available to characterize dichlorothiophene derivatives?

A2: Researchers commonly utilize a combination of spectroscopic techniques to characterize dichlorothiophene derivatives, including Infrared (IR) spectroscopy, 1H NMR, 13C NMR (including 1D and 2D experiments such as COSY, HMBC, HSQC), mass spectrometry (MS) and high-resolution mass spectrometry (HRMS). [, , , , , , ]

Q3: Can dichlorothiophene be used as a starting material for polymerization reactions?

A3: Yes, dichlorothiophene derivatives can be polymerized. For example, this compound can be polymerized using nickel-catalyzed coupling polymerization to produce polythiophenes, valuable materials for their electrical conductivity and optical properties. [, , ]

Q4: What is the thermal stability of poly(3-phenyl-2,5-thiophene), a polymer derived from a dichlorothiophene derivative?

A4: Poly(3-phenyl-2,5-thiophene) exhibits good thermal stability with a 10% weight loss observed at 550°C in air and 570°C under nitrogen atmosphere. []

Q5: Can dichlorothiophene derivatives act as substrates in catalytic reactions?

A5: Yes, for instance, 3,4-dibromo-2,5-dichlorothiophene can undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce 3,4-biaryl-2,5-dichlorothiophene derivatives. []

Q6: Have computational methods been employed to study the properties of dichlorothiophene derivatives?

A6: Yes, density functional theory (DFT) calculations have been utilized to investigate structure-property relationships in 3,4-biaryl-2,5-dichlorothiophene derivatives, including their potential as non-linear optical (NLO) materials. []

Q7: How has computational chemistry been employed to explore dichlorothiophene derivatives as potential drug candidates?

A7: Molecular docking and molecular dynamics (MD) simulations have been used to evaluate the binding affinity and interactions of dichlorothiophene-containing sulfonamide derivatives with cruzain (Cz), a cysteine protease enzyme and a therapeutic target for Chagas disease. These studies provide insights into the potential of these compounds as Cz inhibitors. []

Q8: How does the substitution pattern on the thiophene ring affect biological activity?

A8: Studies on sulfonamide derivatives as aldose reductase (AR) inhibitors demonstrate the impact of substituents on the thiophene ring. For example, this compound-3-sulfonamide exhibits potent AR inhibitory activity, highlighting the influence of chlorine atoms on the molecule's potency. []

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